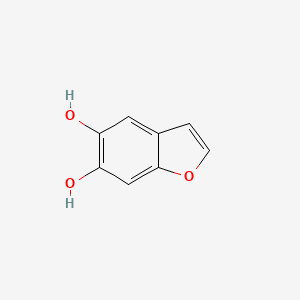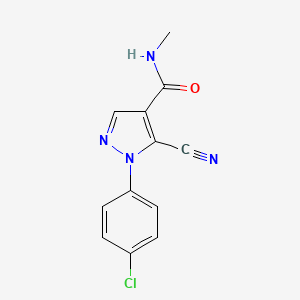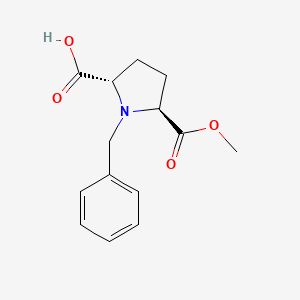![molecular formula C8H6N2O2 B12869867 2-Aminobenzo[d]oxazole-5-carbaldehyde](/img/structure/B12869867.png)
2-Aminobenzo[d]oxazole-5-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Aminobenzo[d]oxazole-5-carbaldehyde is a heterocyclic compound that contains both nitrogen and oxygen atoms within its structure. This compound is part of the oxazole family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of an aldehyde group at the 5-position and an amino group at the 2-position makes it a versatile intermediate for various chemical reactions and synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aminobenzo[d]oxazole-5-carbaldehyde can be achieved through several methods. Another method includes the use of microwave irradiation to facilitate the cyclization process, which can significantly reduce reaction times and improve yields .
Industrial Production Methods
In an industrial setting, the production of this compound often involves the use of continuous flow reactors to ensure consistent quality and high throughput. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-Aminobenzo[d]oxazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Various nucleophiles under acidic or basic conditions
Major Products Formed
Oxidation: 2-Aminobenzo[d]oxazole-5-carboxylic acid
Reduction: 2-Aminobenzo[d]oxazole-5-methanol
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-Aminobenzo[d]oxazole-5-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used as a probe to study enzyme activities and protein interactions.
Industry: It is used in the synthesis of dyes, pigments, and other fine chemicals.
Mechanism of Action
The mechanism by which 2-Aminobenzo[d]oxazole-5-carbaldehyde exerts its effects is largely dependent on its interaction with biological macromolecules. The amino group can form hydrogen bonds with proteins and enzymes, while the aldehyde group can form covalent bonds with nucleophilic sites on these macromolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Aminobenzo[d]thiazole-5-carbaldehyde
- 2-Aminobenzo[d]imidazole-5-carbaldehyde
- 2-Aminobenzo[d]oxazole-6-carbaldehyde
Uniqueness
2-Aminobenzo[d]oxazole-5-carbaldehyde is unique due to the specific positioning of the amino and aldehyde groups, which allows for a distinct set of chemical reactions and biological interactions. Compared to its analogs, it offers a different reactivity profile and potential for functionalization, making it a valuable compound in synthetic and medicinal chemistry .
Properties
Molecular Formula |
C8H6N2O2 |
|---|---|
Molecular Weight |
162.15 g/mol |
IUPAC Name |
2-amino-1,3-benzoxazole-5-carbaldehyde |
InChI |
InChI=1S/C8H6N2O2/c9-8-10-6-3-5(4-11)1-2-7(6)12-8/h1-4H,(H2,9,10) |
InChI Key |
WMXJKPPSXBAGSI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C=O)N=C(O2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Amino-3-hydroxy-6,7-dihydropyrazolo[1,2-a]pyrazol-1(5H)-one](/img/structure/B12869795.png)
![3-(Thiophen-3-yl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12869802.png)



![2-Chloro-4-iodobenzo[d]oxazole](/img/structure/B12869813.png)





![N-(5,6-Dihydro-4H-cyclopenta[c]isoxazol-3-yl)butyramide](/img/structure/B12869850.png)
![Isoxazolo[5,4-B]pyridine](/img/structure/B12869864.png)
